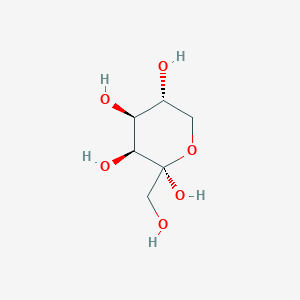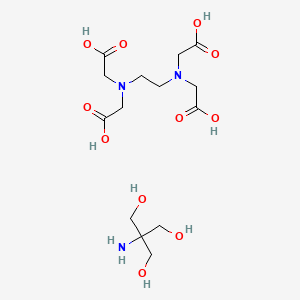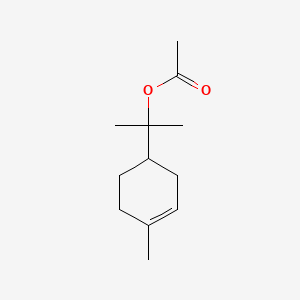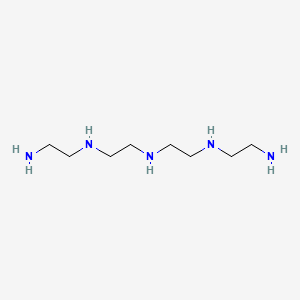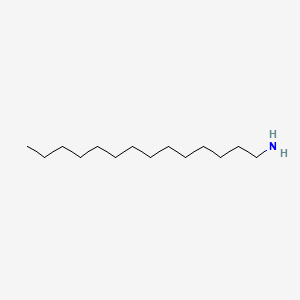![molecular formula C16H23ClN2O B7802919 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate](/img/structure/B7802919.png)
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate
描述
3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate is a chemical compound widely used in various scientific and industrial applications. It is known for its role as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays. This compound is a noncarcinogenic substitute for benzidine, making it a safer alternative for use in laboratory settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The compound is then hydrated to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate undergoes various chemical reactions, including oxidation and reduction. It is particularly sensitive to peroxidase enzymes, which catalyze its oxidation .
Common Reagents and Conditions
Oxidation: The compound is oxidized by hydrogen peroxide in the presence of peroxidase enzymes, resulting in a color change that is used in various assays
Reduction: The compound can be reduced back to its original form under specific conditions
Major Products Formed
The major product formed during the oxidation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate is a diimine-diamine complex, which imparts a blue color to the solution. This color change is often measured spectrophotometrically .
科学研究应用
3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
ELISA: It serves as a chromogenic substrate in ELISA assays, where it is used to detect the presence of specific antigens or antibodies
Biochemical Assays: The compound is used in various biochemical assays to quantify the activity of peroxidase enzymes
Medical Diagnostics: It is employed in diagnostic tests to detect the presence of hemoglobin and other biomolecules
Industrial Applications: The compound is used in the production of various chemical products and as a reagent in analytical chemistry
作用机制
The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate involves its oxidation by peroxidase enzymes. The compound acts as a hydrogen donor, and the resulting one-electron oxidation product is a diimine-diamine complex. This complex causes a color change that can be measured spectrophotometrically . The molecular targets and pathways involved in this process include the interaction with peroxidase enzymes and the subsequent oxidation-reduction reactions .
相似化合物的比较
3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate is unique in its noncarcinogenic properties, making it a safer alternative to other chromogenic substrates like benzidine. Similar compounds include:
3,3’,5,5’-Tetramethylbenzidine: The parent compound without the dihydrochloride hydrate form
Benzidine: A carcinogenic compound previously used in similar applications
o-Phenylenediamine: Another chromogenic substrate used in biochemical assays
These compounds share similar chemical properties but differ in their safety profiles and specific applications .
属性
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZFHZLHIXBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-08-7 | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


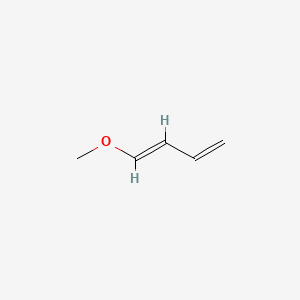
![sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate](/img/structure/B7802851.png)

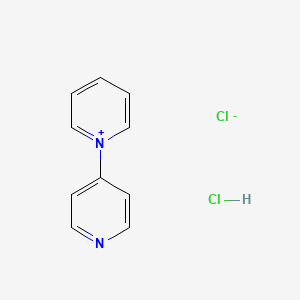
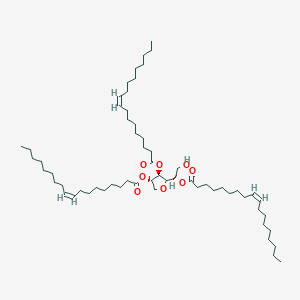
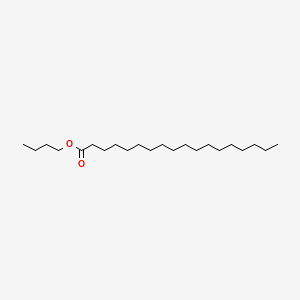
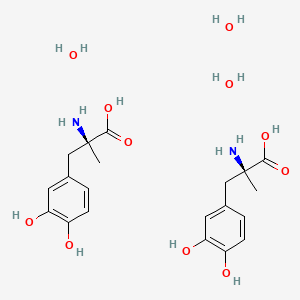

![4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrate;trihydrochloride](/img/structure/B7802900.png)
